(2Z)-N-(5-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide
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Overview
Description
(2Z)-N-(5-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide is an organic compound with a unique structure that includes a fluorine atom, a methyl group, and a hydroxyiminoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(5-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide typically involves the reaction of 5-fluoro-2-methylbenzoic acid with hydroxylamine hydrochloride under acidic conditions to form the corresponding hydroxyimino derivative. This intermediate is then reacted with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(5-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-N-(5-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (2Z)-N-(5-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom may enhance the compound’s binding affinity and stability within biological systems .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a hydroxyiminoacetamide group.
2-Fluoro-5-[(5-fluoro-2-methylphenyl)sulfamoyl]benzoate: Contains a sulfamoyl group and is used in different applications.
Uniqueness
(2Z)-N-(5-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the hydroxyimino group allows for unique interactions with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H9FN2O2 |
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Molecular Weight |
196.18 g/mol |
IUPAC Name |
(2Z)-N-(5-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C9H9FN2O2/c1-6-2-3-7(10)4-8(6)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13)/b11-5- |
InChI Key |
FRHLSDMTCUCUBU-WZUFQYTHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)NC(=O)/C=N\O |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C=NO |
Origin of Product |
United States |
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